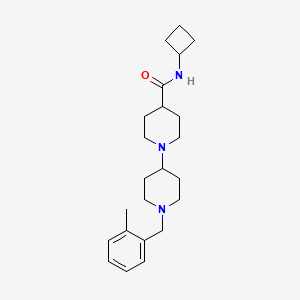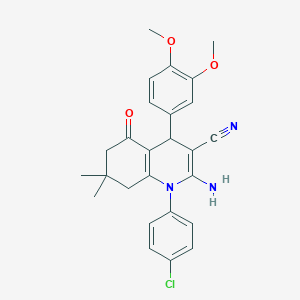
N,N-diethyl-5-(mesityloxy)-1-pentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-5-(mesityloxy)-1-pentanamine, also known as DMPEA, is a chemical compound that belongs to the class of psychoactive substances. DMPEA has been found to possess a similar structure to amphetamines, which are known for their stimulant properties. This has led to an interest in studying the pharmacological effects of DMPEA and its potential applications in scientific research.
Mechanism of Action
N,N-diethyl-5-(mesityloxy)-1-pentanamine acts as a substrate for the vesicular monoamine transporter (VMAT), which is responsible for the uptake of neurotransmitters into vesicles in the presynaptic neuron. This results in the release of neurotransmitters such as dopamine, norepinephrine, and serotonin into the synaptic cleft, leading to their activation of postsynaptic receptors.
Biochemical and Physiological Effects:
This compound has been found to increase the release of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in alertness, attention, and mood. This compound has also been found to increase heart rate and blood pressure, which are common physiological effects of stimulant drugs.
Advantages and Limitations for Lab Experiments
N,N-diethyl-5-(mesityloxy)-1-pentanamine has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and can be obtained in pure form. This compound also has a similar mechanism of action to amphetamines, which makes it a useful tool for studying the effects of these neurotransmitters on behavior and cognition. However, this compound also has some limitations, such as its potential for abuse and lack of clinical data on its safety and efficacy.
Future Directions
There are several future directions for research on N,N-diethyl-5-(mesityloxy)-1-pentanamine. One area of interest is its potential therapeutic applications, such as in the treatment of attention deficit hyperactivity disorder (ADHD) or depression. Another area of research is the potential for this compound to be used as a tool for studying the effects of neurotransmitters on behavior and cognition. Additionally, further research is needed to determine the safety and efficacy of this compound for human use.
Synthesis Methods
N,N-diethyl-5-(mesityloxy)-1-pentanamine can be synthesized through a multi-step process involving the reaction of 3,5-dimethylphenol with diethylamine and 1-pentanone. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Scientific Research Applications
N,N-diethyl-5-(mesityloxy)-1-pentanamine has been used in scientific research to investigate its effects on the central nervous system. Studies have shown that this compound has a similar mechanism of action to amphetamines, which involves the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This makes this compound a useful tool for studying the effects of these neurotransmitters on behavior and cognition.
properties
IUPAC Name |
N,N-diethyl-5-(2,4,6-trimethylphenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO/c1-6-19(7-2)11-9-8-10-12-20-18-16(4)13-15(3)14-17(18)5/h13-14H,6-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXBYTQTZNQOOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCOC1=C(C=C(C=C1C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzamide](/img/structure/B5008245.png)
![2-ethyl-N-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-2H-tetrazol-5-amine](/img/structure/B5008252.png)
![3-methyl-N-{1-[1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5008260.png)


![2,4-dichloro-6-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5008279.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N,6-dimethylnicotinamide](/img/structure/B5008284.png)
![4-{[3-(4-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-fluorobenzoate](/img/structure/B5008292.png)
![N~1~-(tert-butyl)-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5008296.png)
![potassium 3-{2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-methylethylidene]hydrazino}-3-oxopropanoate](/img/structure/B5008298.png)
![4-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5008333.png)
![N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide](/img/structure/B5008335.png)

![2-{5-[(5-iodo-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5008337.png)